![molecular formula C14H19FN4O2 B2887381 N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920393-70-0](/img/structure/B2887381.png)
N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a complex organic compound. It contains a fluorobenzyl group, a methylpiperazine group, and an oxalamide group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the polar amide group could influence its solubility in water .科学的研究の応用
Radiolabeling for Imaging
A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure related to N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide, utilizing a module-assisted two-step one-pot procedure. The final product, after HPLC purification, demonstrated high radiochemical yields and purity, suggesting potential applications in medical imaging, particularly positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging for diseases involving the CCR1 receptor (Mäding et al., 2006).
Neuroprotective Effects
Iwamoto and Kita (2006) investigated N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a molecule structurally similar to this compound, focusing on its potential as a neuroprotective drug. The compound showed preferential inhibition of the Na+/Ca2+ exchanger NCX3 over NCX1 and NCX2, suggesting a possible application in protecting against neuronal cell damage induced by hypoxia/reoxygenation (Iwamoto & Kita, 2006).
Antimicrobial Activity
Yolal et al. (2012) synthesized a series of new compounds including 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline derivatives, which are structurally related to this compound, and evaluated their antimicrobial activities. One of the compounds showed high inhibitory activity against Mycobacterium smegmatis, indicating potential applications as antimicrobial agents, particularly against bacterial infections (Yolal et al., 2012).
Cancer Research
Keller et al. (2017) developed a radiolabeled argininamide-type neuropeptide Y Y1R antagonist derived from a high-affinity Y1R antagonist, which shares structural features with this compound. This development was aimed at imaging studies of Y1R-positive tumors, particularly mammary carcinoma, suggesting a role in cancer diagnostics and potentially in the therapeutic targeting of tumor cells expressing the Y1 receptor (Keller et al., 2017).
作用機序
Target of Action
It is known that this compound is a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMFQXYLNGLZNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。